1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
The compound "1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. The presence of dimethoxybenzyl and dimethoxy groups suggests potential pharmacological properties, and the hydrochloride salt form indicates increased solubility for potential therapeutic applications.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds involves multiple steps, including acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid, as demonstrated in the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride . The overall yield of this process was reported to be 41.1%. Other synthetic approaches include the electrochemical oxidation of aromatic ethers, which has been explored for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a benzyl group attached to the nitrogen of the isoquinoline ring and methoxy groups on the aromatic rings. These structural features are crucial for the biological activity of these compounds. The structure of intermediates and target compounds in the synthesis process is typically confirmed using techniques such as IR and ^1H NMR .
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including debenzylation and photolysis, leading to the formation of phenolic isoquinolines and tetrahydroprotoberberines . The electrochemical oxidation of these compounds can yield different products, such as dibenzo[b,f]cycloheptane derivatives and dihydroisoquinolinium salts . These reactions are significant for the structural modification and potential enhancement of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and stability, are influenced by the presence of substituents on the isoquinoline core and the formation of hydrochloride salts. The introduction of methoxy groups and benzyl moieties can affect the lipophilicity and, consequently, the pharmacokinetic profile of these compounds .
Scientific Research Applications
Electrochemical Oxidation and Synthesis Studies
- Electrochemical oxidation of this compound leads to the formation of various isoquinolinium salts, implying potential applications in electrochemical synthesis and organic chemistry research (Carmody, Sainsbury, & Newton, 1980).
- The compound is involved in the synthesis of complex heterocyclic compounds and has implications for the design of substrates in the synthesis of biphenyl derivatives (Sainsbury & Todd, 1992).
Synthesis and Rearrangement in Organic Chemistry
- The compound undergoes rearrangement to form benzazepine derivatives, indicating its role in the synthesis of complex organic structures (Kametani, Hirata, Shibuya, & Fukumoto, 1971).
- It is used in the synthesis of isoquinoline alkaloid derivatives, highlighting its significance in medicinal chemistry (Azamatov et al., 2023).
Chemical Reactions and Properties
- The compound's role in the Pschorr reaction to yield tetrahydroisoquinoline derivatives indicates its utility in chemical reactions for the synthesis of complex molecules (Kametani, Takahashi, Sugahara, Koizumi, & Fukumoto, 1971).
- Its involvement in the formation of protoberberines through debenzylation and photolysis showcases its application in the synthesis of natural product derivatives (Kametani et al., 1975).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
6429-04-5, 54417-53-7 | |
Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6429-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.